

Theoretical Insights into the Structure of Imidogen (NH): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Imidogen
Cat. No.:	B1232750

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidogen (NH), the simplest nitrogen hydride, is a radical of fundamental importance across various scientific disciplines, including chemistry, physics, and astronomy.[1][2] Its high reactivity and presence in diverse environments, from combustion flames to the interstellar medium, make a thorough understanding of its electronic and geometric structure crucial.[1][3] This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the structural properties of **imidogen**, offering a valuable resource for researchers and professionals.

Electronic Structure and Spectroscopic Properties

The ground electronic state of **imidogen** is a triplet, denoted as $X^3\Sigma^-$.[1] A low-lying singlet excited state, $a^1\Delta$, is only slightly higher in energy.[1] The relaxation from this first excited state to the ground state is spin-forbidden, resulting in a long lifetime for the $a^1\Delta$ state.[1] Numerous theoretical investigations have focused on calculating the potential energy curves, spectroscopic constants, and dipole moments of the ground and various excited states of NH. [3][4][5] These studies are critical for interpreting experimental spectroscopic data and understanding the photochemical behavior of **imidogen**.

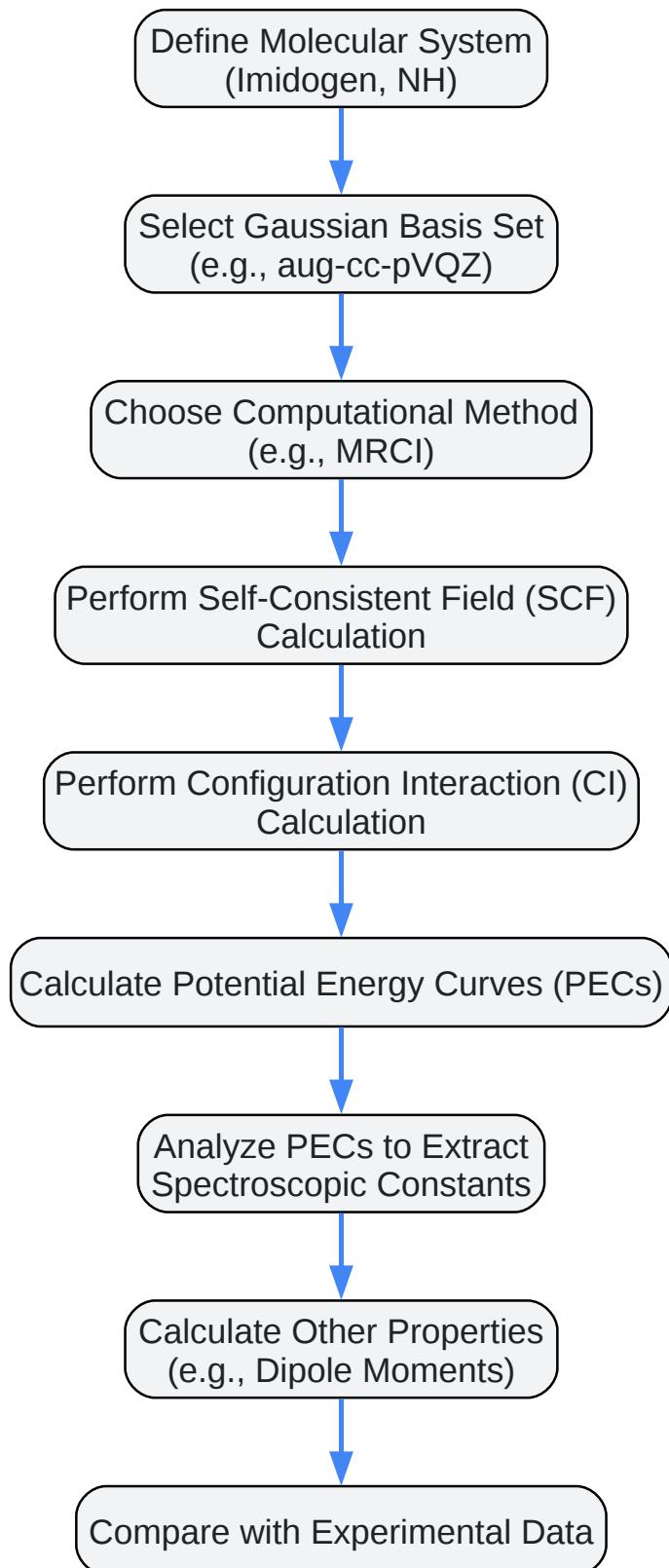
Key Spectroscopic and Structural Data

The following tables summarize key quantitative data from theoretical and experimental studies on the **imidogen** radical.

Parameter	Value	Reference(s)
Ground State ($X^3\Sigma^-$)		
Equilibrium Bond Length (re)	1.036 Å	[6]
Vibrational Frequency (ω_e)	3282.721 cm^{-1}	[6]
Rotational Constant (Be)	16.66792 cm^{-1}	[6]
Dipole Moment	Not explicitly found in search results	
First Excited State ($a^1\Delta$)		
Energy above Ground State	12687.8 cm^{-1}	[6]
Second Excited State ($b^1\Sigma^+$)		
Energy above Ground State	21197 cm^{-1}	[6]
Ionization Energy	$13.100 \pm 0.200 \text{ eV}$	[6]
Electron Affinity	$0.370 \pm 0.004 \text{ eV}$	[6]

Table 1: Key Spectroscopic and Structural Constants of **Imidogen** (NH).

Theoretical and Computational Methodologies


A variety of sophisticated theoretical methods have been employed to study the structure of **imidogen**. These computational approaches provide detailed insights that are often complementary to experimental findings.

Ab Initio Calculations

High-level ab initio calculations are central to the theoretical investigation of **imidogen**. Methods such as the internally contracted multireference singles plus doubles configuration interaction (MRCI) with the Davidson correction for quadruple excitations have been utilized.[4] [5] These methods are essential for accurately describing the potential energy curves and

spectroscopic constants of the various electronic states of NH, including both valence and Rydberg states.[3][4][5]

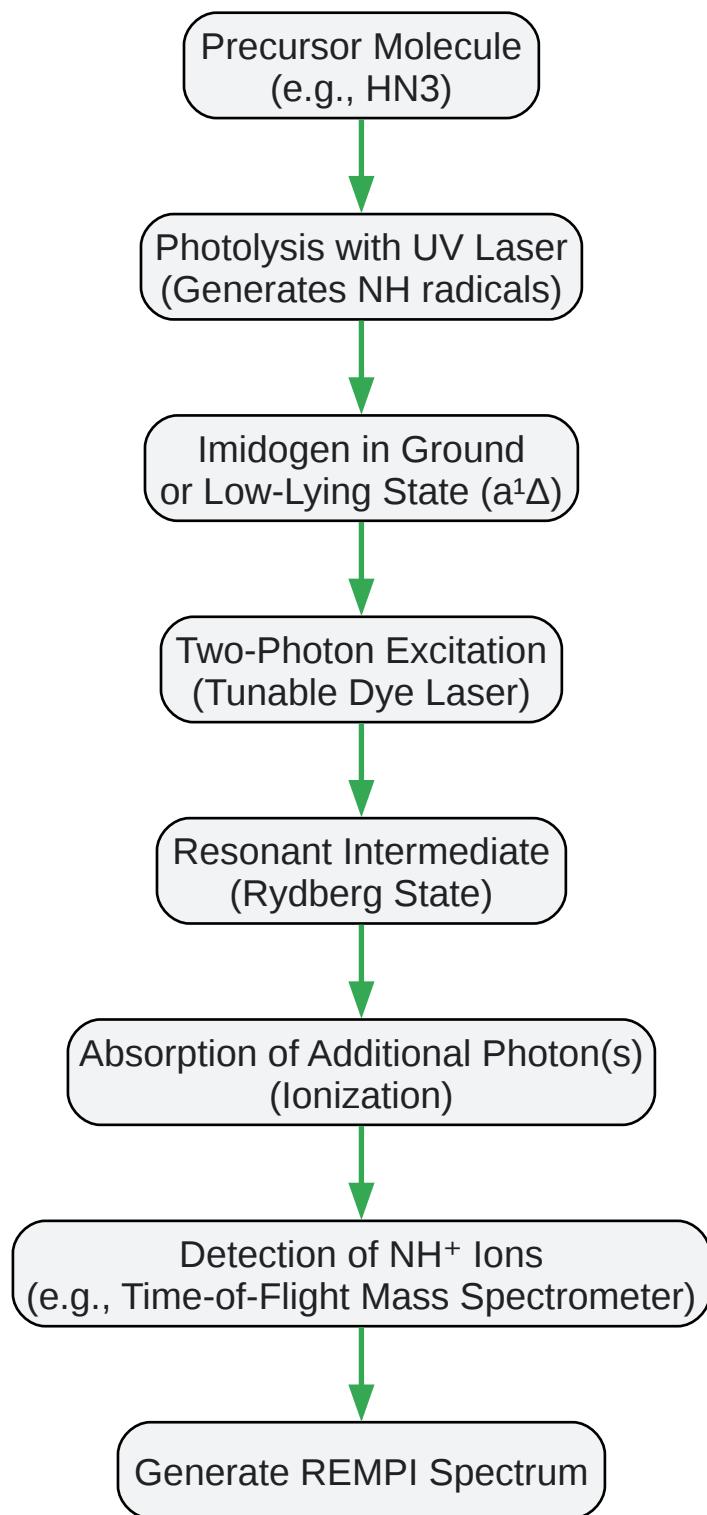
The general workflow for such a computational study can be visualized as follows:

[Click to download full resolution via product page](#)

*Computational chemistry workflow for studying **imidogen**.*

R-Matrix Theory

For studying electron-molecule scattering and the resonant states of **imidogen**, R-matrix theory is a powerful computational tool.[7][8][9] This method allows for the detailed investigation of the $e^- + NH^+$ system to identify resonant states and their autoionization widths as a function of internuclear distance.[7][8][9] Such studies are crucial for understanding the dissociation dynamics of **imidogen**.


Experimental Protocols for Validation

Theoretical predictions of the structure and properties of **imidogen** are validated through various experimental techniques.

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy

REMPI spectroscopy is a sensitive technique used to observe and characterize the electronic states of molecules. In the case of **imidogen**, NH radicals can be generated by the photolysis of hydrazoic acid (HN_3).[10] Subsequent multiphoton ionization via resonant intermediate electronic states allows for the identification and characterization of new electronic states, including Rydberg states.[10]

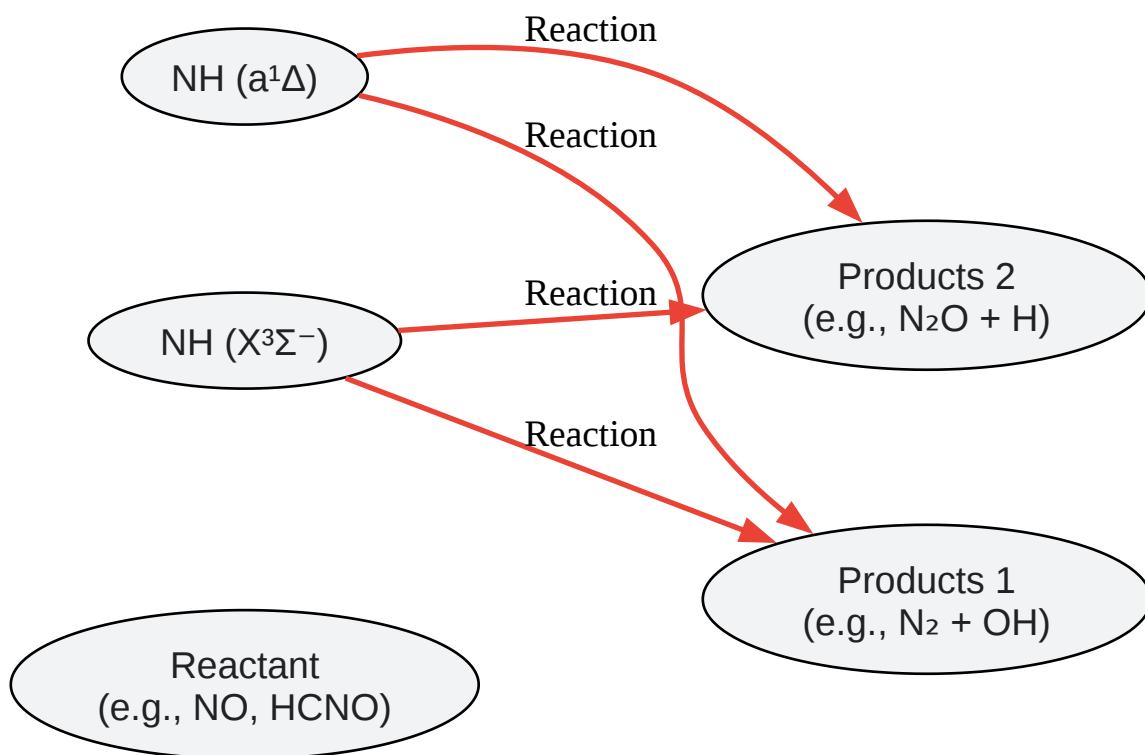
The logical flow of a REMPI experiment is illustrated below:

[Click to download full resolution via product page](#)

Logical workflow of a REMPI spectroscopy experiment.

Laser-Induced Fluorescence (LIF)

Laser-induced fluorescence (LIF) is another key technique for detecting and studying **imidogen**.^[1] It involves exciting the NH radicals with a laser tuned to a specific electronic transition and then detecting the subsequent fluorescence as the molecule relaxes to a lower energy state. LIF is valuable for probing the population of different quantum states of **imidogen** and for studying its chemical reactivity.^[1]


Reactivity and Chemical Significance

Imidogen is a highly reactive species.^[1] For instance, it reacts with nitric oxide (NO) in two possible pathways:^[1]

- $\text{NH} + \text{NO} \rightarrow \text{N}_2 + \text{OH}$
- $\text{NH} + \text{NO} \rightarrow \text{N}_2\text{O} + \text{H}$

The first reaction is significantly more favorable.^[1] Theoretical studies have also investigated the reaction mechanisms of **imidogen** with other molecules, such as fulminic acid (HCNO), using methods like multiconfigurational self-consistent-field (MCSCF) theory and coupled-cluster (CC) theory.^[11] Understanding these reactions is important in combustion chemistry and astrochemistry.^{[11][12]}

The relationship between the electronic states of **imidogen** and its reactivity can be conceptualized as follows:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Imidogen - Wikipedia [en.wikipedia.org]
- 2. Imidogen - Wikiwand [wikiwand.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Theoretical investigation of excited and Rydberg states of imidogen radical NH: potential energy curves, spectroscopic constants, and dipole moment functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 7. Rydberg states and new resonant states of the imidogen molecule NH: pathways for nitrogen release - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Rydberg states and new resonant states of the imidogen molecule NH: pathways for nitrogen release [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Theoretical Investigation of the Reaction of Imidogen with Fulminic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Theoretical Insights into the Structure of Imidogen (NH): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232750#theoretical-studies-of-imidogen-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com